molecular formula C12H10ClNO B6367107 2-(2-Chloro-4-methylphenyl)pyridin-3-ol CAS No. 1261908-43-3

2-(2-Chloro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6367107
CAS No.: 1261908-43-3
M. Wt: 219.66 g/mol
InChI Key: YDENOBGPYGSXHW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)pyridin-3-ol is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)pyridin-3-ol typically involves the reaction of 2-chloro-4-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and residence time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(2-Chloro-4-methylphenyl)pyridin-3-one.

    Reduction: Formation of 2-(2-Chloro-4-methylphenyl)pyridin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-methylphenyl)pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-(2-Chloro-4-methylphenyl)quinoline: Contains a quinoline ring instead of a pyridine ring, which may result in different chemical and biological properties.

    2-(2-Chloro-4-methylphenyl)benzoxazole: Contains a benzoxazole ring, which may influence its stability and reactivity.

Uniqueness

2-(2-Chloro-4-methylphenyl)pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-4-5-9(10(13)7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDENOBGPYGSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682831
Record name 2-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-43-3
Record name 2-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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